N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative characterized by a benzofuran core substituted with a pentanamido chain at position 3 and a 3-chloro-4-fluorophenyl group at the carboxamide position.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3/c1-2-3-8-17(25)24-18-13-6-4-5-7-16(13)27-19(18)20(26)23-12-9-10-15(22)14(21)11-12/h4-7,9-11H,2-3,8H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXQTZBXBBOTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution on the Phenyl Ring: The 3-chloro-4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable halogenated phenyl derivative reacts with a nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing halogen atoms.
Substitution: Substituted derivatives with nucleophiles replacing halogen atoms on the phenyl ring.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can result in the suppression of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Implications
- Substituent Flexibility : The pentanamido chain in the target compound may improve binding pocket accommodation compared to rigid analogs (e.g., diphenylpropanamido in ).
- Halogen Interactions: Dual chloro/fluoro substitution could optimize target affinity and selectivity relative to mono-halogenated derivatives.
- Synthetic Feasibility : Standard carboxamide coupling methods (as in ) support scalable synthesis, though purity challenges may arise with longer alkyl chains.
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